2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
Description
The compound 2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline features a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydroisoquinoline group, with a 3-chlorophenyl substituent at the pyrazole nitrogen.
Properties
Molecular Formula |
C20H16ClN5 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H16ClN5/c21-16-6-3-7-17(10-16)26-20-18(11-24-26)19(22-13-23-20)25-9-8-14-4-1-2-5-15(14)12-25/h1-7,10-11,13H,8-9,12H2 |
InChI Key |
CSRLWNUIHIVTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with formamide or triethyl orthoformate under reflux. This method yields the 4-chloro intermediate, a critical precursor for subsequent coupling.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethyl orthoformate | Glacial AcOH | 120°C | 78 |
Mechanistic Insight
The reaction proceeds through intramolecular cyclization, where the nitrile group reacts with the orthoformate to form the pyrimidine ring.
Functionalization of Tetrahydroisoquinoline
Reductive Amination
1,2,3,4-Tetrahydroisoquinoline is synthesized via Pictet–Spengler reaction, employing phenethylamine derivatives and formaldehyde under acidic conditions. The product is isolated as a hydrochloride salt.
Optimized Protocol
-
Substrate : 2-Phenylethylamine
-
Catalyst : HCl (conc.)
-
Conditions : 80°C, 12 h
-
Yield : 85%
Coupling of Pyrazolo[3,4-d]Pyrimidine and Tetrahydroisoquinoline
Nucleophilic Aromatic Substitution (SN_NNAr)
The 4-chloro group on pyrazolo[3,4-d]pyrimidine undergoes displacement with tetrahydroisoquinoline in the presence of a base.
Procedure
-
Reactants :
-
4-Chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 eq)
-
1,2,3,4-Tetrahydroisoquinoline (1.2 eq)
-
-
Base : KCO (2 eq)
-
Solvent : DMF, 80°C, 8 h
Side Reactions
Competing hydrolysis of the chloro group to a hydroxyl group is minimized by anhydrous conditions.
Buchwald–Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling ensures efficient C–N bond formation.
Catalytic System
| Component | Loading |
|---|---|
| Pd(dba) | 5 mol% |
| XantPhos | 10 mol% |
| CsCO | 2 eq |
Conditions : Toluene, 100°C, 12 h
Yield : 68%
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.
Purity Analysis
| Method | Purity (%) |
|---|---|
| HPLC | ≥99 |
| H NMR | Consistent |
Spectroscopic Data
-
H NMR (500 MHz, DMSO-)
δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 4H, Ar-H), 4.25 (s, 2H, CH), 3.10–2.90 (m, 4H, tetrahydroisoquinoline-H).
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from hours to minutes while maintaining yields >70%.
Conditions
-
Power : 300 W
-
Time : 20 min
-
Solvent : DMF
Solid-Phase Synthesis
Immobilized tetrahydroisoquinoline on Wang resin enables scalable production, with cleavage using TFA/CHCl.
Challenges and Solutions
Regioselectivity Issues
Competing N7 vs. N9 alkylation in pyrazolo[3,4-d]pyrimidine is controlled by steric effects. Bulky bases (e.g., DIPEA) favor N7 substitution.
Byproduct Formation
Hydrolysis of the chloro intermediate is mitigated by using molecular sieves or anhydrous solvents.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings
- toxicological (neurodegeneration) .
- Synthetic Flexibility: Substituents like thioethers () or chromenones () can be introduced via modular reactions, enabling optimization of pharmacokinetic profiles .
Q & A
Q. What are the established synthetic routes for 2-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For pyrazolo[3,4-d]pyrimidine derivatives, a common approach is reacting 3-chlorophenyl precursors with tetrahydroisoquinoline moieties under reflux in anhydrous acetonitrile or dichloromethane . Optimization of reaction time (e.g., 12–24 hours) and temperature (80–100°C) is critical. For example, highlights the use of alkyl halides or aryloxy derivatives in dry acetonitrile, followed by recrystallization to achieve >75% purity. Yield improvements (from ~50% to 85%) are achieved by controlling stoichiometric ratios (1:1.2 for nucleophile:electrophile) and using inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR (to verify aromatic protons and heterocyclic connectivity) and IR spectroscopy (to confirm carbonyl or amine functional groups). For example, IR peaks at 1680–1700 cm⁻¹ indicate C=O stretching in pyrazolo-pyrimidine cores . Advanced characterization employs single-crystal X-ray diffraction (as in ) to resolve stereochemistry and intermolecular interactions. Mass spectrometry (HRMS) validates molecular weight, with deviations <0.005 Da confirming purity .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported biological activity, and how can target engagement be experimentally validated?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines often inhibit protein kinases (e.g., cyclin-dependent kinases) by mimicking ATP-binding motifs . To validate target engagement:
- Use kinase inhibition assays (IC50 determination via fluorescence polarization).
- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity to kinase active sites.
- Confirm cellular activity via Western blotting (e.g., reduced phosphorylation of downstream targets like ERK1/2) .
notes that substituents like the 3-chlorophenyl group enhance hydrophobic interactions with kinase pockets, improving inhibitory potency.
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, cell line variability). To mitigate:
- Standardize assays using ATP Km values (e.g., 10 μM ATP for kinase assays).
- Validate cell models with genetic knockdowns (siRNA) to confirm target specificity.
- Compare data across multiple platforms (e.g., biochemical vs. cell-based assays) .
For instance, emphasizes rigorous replication and cross-lab validation to address variability.
Q. What computational strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico ADMET prediction tools (e.g., SwissADME, pkCSM) to assess solubility, permeability, and metabolic stability. Key parameters:
- Lipophilicity (LogP) : Aim for 2–3 to balance membrane permeability and solubility.
- Topological polar surface area (TPSA) : <90 Ų improves blood-brain barrier penetration.
- CYP450 inhibition profiles : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) to reduce hepatic metabolism .
Experimental Design Considerations
Q. How should dose-response studies be designed to evaluate therapeutic windows in preclinical models?
- Methodological Answer :
- Use a logarithmic dosing range (e.g., 0.1–100 μM) in in vitro models (e.g., cancer cell lines).
- For in vivo studies, apply allometric scaling from IC50 values (mouse:human dose ratio ~12:1).
- Monitor toxicity via hematological and hepatic markers (ALT/AST levels) in rodent models .
Q. What strategies are recommended for scaling up synthesis without compromising purity?
- Methodological Answer :
- Transition from batch to continuous flow chemistry to enhance reproducibility.
- Implement DoE (Design of Experiments) to optimize parameters (e.g., solvent volume, catalyst loading).
- Use HPLC-Purification with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
